molecular formula C15H15ClN2O2 B2647439 2-Chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide CAS No. 2411256-35-2

2-Chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide

Cat. No. B2647439
CAS RN: 2411256-35-2
M. Wt: 290.75
InChI Key: ZHOZKJSBIKISLB-UHFFFAOYSA-N
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Description

2-(2-Oxopyrrolidin-1-yl)acetamide derivatives, which are similar to the compound you mentioned, are known as biologically active compounds exhibiting psychotropic and cerebroprotective effects . Medicinals based on 2-(2-oxopyrrolidin-1-yl)acetamide are widely used for the treatment of central nervous system and cerebrovascular disorders .


Synthesis Analysis

The synthesis of similar compounds, substituted 2-(2-Oxopyrrolidin-1-yl)acetamides, involves the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts . This provides a method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .


Chemical Reactions Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, as well as trimethylsilyl derivatives, followed by ammonolysis .

Future Directions

The development of new efficient laboratory and large-scale procedures for the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides is a topical problem . This suggests that there is ongoing research in this area, and future studies may provide more information about “2-Chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide” and similar compounds.

properties

IUPAC Name

2-chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-10-14(19)17-13(12-6-2-1-3-7-12)11-18-9-5-4-8-15(18)20/h1-9,13H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOZKJSBIKISLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CC=CC2=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide

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